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molecular formula C11H14N2O4 B2641647 Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate CAS No. 142027-05-2

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate

Cat. No. B2641647
M. Wt: 238.243
InChI Key: XJIILPGXGGYZQF-UHFFFAOYSA-N
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Patent
US05426186

Procedure details

A solution of of 6,6-Dicarboethoxy-5,6,7,8-tetrahydro-2,4(1H,3H)-quinazolinedione (25 g) in 1N NaOH (350 mL) was stirred at 40° C. for 35 min. The solution was cooled in an ice bath and acidified with 35 mL of concentrated HCl. The precipitate that formed was collected and refluxed in 20 ml of dimethylformamide (DMF) for 2 h. The reaction was cooled and the DMF removed in vacuo. To the resulting mixture 40 mL of water was added and the solid collected and dried to yield 6-Carboethoxy-5,6,7,8-tetrahydro-2,4(1H ,3H)-quinazolinedione.
Name
6,6-Dicarboethoxy-5,6,7,8-tetrahydro-2,4(1H,3H)-quinazolinedione
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1(C(OCC)=O)[CH2:15][CH2:14][C:13]2[NH:12][C:11](=[O:16])[NH:10][C:9](=[O:17])[C:8]=2[CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2].Cl>[OH-].[Na+]>[C:1]([CH:6]1[CH2:15][CH2:14][C:13]2[NH:12][C:11](=[O:16])[NH:10][C:9](=[O:17])[C:8]=2[CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2] |f:2.3|

Inputs

Step One
Name
6,6-Dicarboethoxy-5,6,7,8-tetrahydro-2,4(1H,3H)-quinazolinedione
Quantity
25 g
Type
reactant
Smiles
C(=O)(OCC)C1(CC=2C(NC(NC2CC1)=O)=O)C(=O)OCC
Name
Quantity
350 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in 20 ml of dimethylformamide (DMF) for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the DMF removed in vacuo
ADDITION
Type
ADDITION
Details
To the resulting mixture 40 mL of water was added
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C1CC=2C(NC(NC2CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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